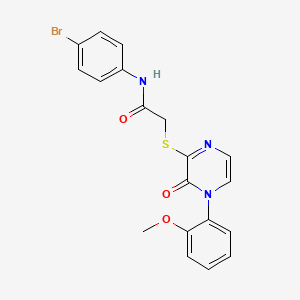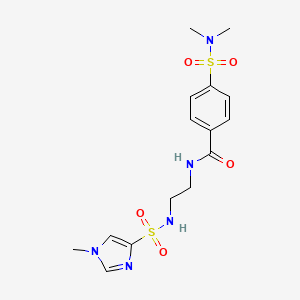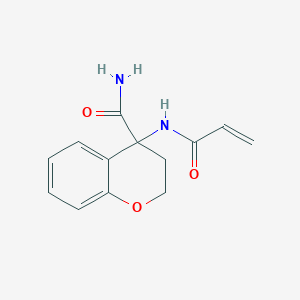
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide, also known as PDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to inhibit the activity of various enzymes, such as histone deacetylases (HDACs) and proteasomes, which play a crucial role in cancer cell survival.
Biochemical and Physiological Effects
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has also been shown to have neuroprotective effects and can protect against neuronal damage caused by various neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide in lab experiments is its potency and specificity. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been shown to have potent anti-cancer properties and can selectively target cancer cells, while leaving normal cells unharmed. However, one of the limitations of using 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide. One of the most promising directions is the development of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide-based therapies for cancer treatment. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has shown great potential in pre-clinical studies and could be developed into a new class of anti-cancer drugs. Another future direction is the exploration of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide's potential applications in other fields, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the mechanism of action of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of scientific research. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been extensively studied for its anti-cancer properties and has shown great potential in pre-clinical studies. Further research is needed to fully understand the mechanism of action of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide and its potential applications in other fields of scientific research.
Métodos De Síntesis
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2,3-dihydrochromone with various reagents. One of the most commonly used methods involves the reaction of 2,3-dihydrochromone with acryloyl chloride in the presence of a base, followed by the reaction with an amine, such as propylamine, to form 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide.
Aplicaciones Científicas De Investigación
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide is in the field of cancer research. Studies have shown that 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has potent anti-cancer properties and can induce cell death in various cancer cell lines. 4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propiedades
IUPAC Name |
4-(prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-11(16)15-13(12(14)17)7-8-18-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOZBBTXLPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-enoylamino)-2,3-dihydrochromene-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

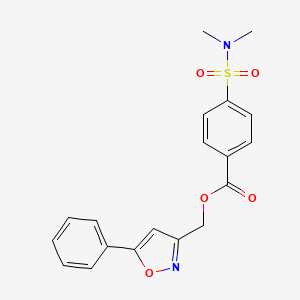
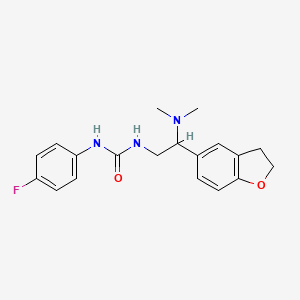
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)
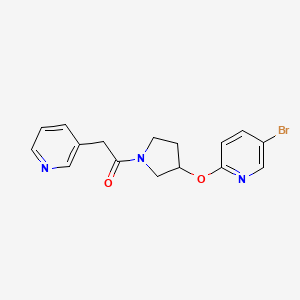




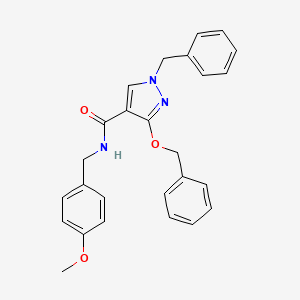
![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)
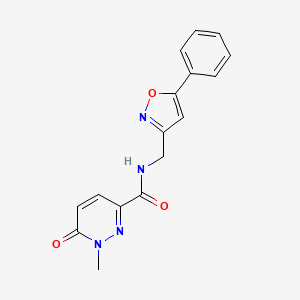
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
